molecular formula C15H24O5 B1670584 Dihydroartemisinin CAS No. 71939-50-9

Dihydroartemisinin

Cat. No.: B1670584
CAS No.: 71939-50-9
M. Wt: 284.35 g/mol
InChI Key: BJDCWCLMFKKGEE-NAESGFLJSA-N
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Mechanism of Action

Target of Action

Dihydroartemisinin (DHA) is primarily used to treat malaria, and it targets the erythrocytic stages of Plasmodium species, including Plasmodium falciparum, which is responsible for the majority of malaria cases worldwide . DHA has also been found to target a phosphorylated form of translationally controlled tumor protein (TCTP) in cancer cells .

Mode of Action

The proposed mechanism of action of DHA involves the cleavage of endoperoxide bridges by iron, producing free radicals (hypervalent iron-oxo species, epoxides, aldehydes, and dicarbonyl compounds) which damage biological macromolecules causing oxidative stress in the cells of the parasite . This results in the inhibition of nucleic acid and protein synthesis in P. falciparum .

Biochemical Pathways

DHA affects several biochemical pathways. It causes severe oxidative stress by inducing excessive reactive oxygen species production . It also kills tumor cells by inducing programmed cell death, blocking cell cycle, and enhancing anti-tumor immunity . Furthermore, DHA inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .

Pharmacokinetics

DHA has a bioavailability of 12% and is metabolized in the liver . The terminal elimination half-life of DHA is about 4-11 hours . The clearance of DHA is slower than that of other drugs, with estimates ranging between 2-3 L/kg/hr . The steady-state volume of distribution is estimated to be between 0.39-0.87 L .

Result of Action

DHA has been shown to have significant antimalarial activity, curing slightly more patients than other antimalarial drugs and preventing further malaria infections for longer after treatment . In addition to its antimalarial effects, DHA has been found to exert anticancer effects through various molecular mechanisms, such as inhibiting proliferation, inducing apoptosis, inhibiting tumor metastasis and angiogenesis, promoting immune function, inducing autophagy and endoplasmic reticulum (ER) stress .

Action Environment

The efficacy and stability of DHA can be influenced by various environmental factors. For instance, the development of resistance to DHA can be influenced by factors such as poor-dosing regimen and substandard products in developing countries . Furthermore, the transmission of malaria, which DHA is primarily used to treat, is influenced by environmental factors such as climate and altitude .

Biochemical Analysis

Biochemical Properties

Dihydroartemisinin interacts with various biomolecules within the cell. The proposed mechanism of action involves the cleavage of endoperoxide bridges by iron, producing free radicals which damage biological macromolecules, causing oxidative stress in the cells . This interaction with iron-rich heme groups is particularly relevant in the treatment of malaria, as the Plasmodium falciparum parasite resides in red blood cells and contains iron-rich heme groups .

Cellular Effects

This compound has been found to have significant effects on cellular processes. It has been shown to inhibit malignant tumor growth and regulate immune system function . In parasites and tumors, DHA causes severe oxidative stress by inducing excessive reactive oxygen species production. DHA also kills tumor cells by inducing programmed cell death, blocking cell cycle, and enhancing anti-tumor immunity .

Molecular Mechanism

The molecular mechanism of this compound’s action involves the generation of free radicals through the cleavage of endoperoxide bridges by iron . These free radicals then damage biological macromolecules, causing oxidative stress in the cells of the parasite . This mechanism is thought to be the primary reason for this compound’s antimalarial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent efficacy over time in the treatment of multidrug-resistant falciparum malaria

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in single dose studies in CD-1 male mice, this compound did not show signs of toxicity up to 1200 mg/kg

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver and excreted mainly through bile

Transport and Distribution

This compound is widely distributed in the body after administration

Subcellular Localization

One study suggests that the total concentration of this compound was 2-fold higher in the brain than in plasma, indicating that it could easily penetrate the brain-blood barrier

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroartemisinin is synthesized from artemisinin through a reduction process. The primary method involves the reduction of artemisinin using sodium borohydride (NaBH4) or potassium borohydride (KBH4) in an aprotic solvent such as tetrahydrofuran (THF) or ethanol . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to 50°C .

Industrial Production Methods: Industrial production of this compound involves the extraction of artemisinin from the dried leaves of Artemisia annua, followed by its reduction to this compound. The process is optimized for large-scale production, ensuring high yield and purity. The use of green chemistry principles, such as reusable solvents and environmentally friendly reagents, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Dihydroartemisinin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form artemisinin derivatives.

    Reduction: The reduction of artemisinin to this compound is a key reaction.

    Substitution: this compound can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or potassium borohydride (KBH4) in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

    Oxidation: Artemisinin derivatives.

    Reduction: this compound.

    Substitution: Various substituted artemisinin derivatives.

Scientific Research Applications

Dihydroartemisinin has a wide range of scientific research applications:

Comparison with Similar Compounds

    Artemisinin: The parent compound from which dihydroartemisinin is derived.

    Artesunate: A water-soluble derivative used in severe malaria cases.

    Artemether: An oil-soluble derivative used in combination therapies.

Comparison:

This compound stands out due to its high efficacy, rapid action, and ability to overcome drug resistance in malaria treatment. Its unique mechanism of action and broad range of applications make it a valuable compound in both research and clinical settings.

Properties

Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes.

CAS No.

71939-50-9

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

(1R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8?,9?,10?,11?,12?,13?,14-,15-/m1/s1

InChI Key

BJDCWCLMFKKGEE-NAESGFLJSA-N

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Isomeric SMILES

CC1CCC2C(C(OC3[C@@]24C1CC[C@](O3)(OO4)C)O)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Appearance

Solid powder

melting_point

164-165

71939-50-9
81496-81-3

Pictograms

Flammable; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3alpha-hydroxydeoxydihydroartemisinin
8alpha-hydroxydeoxyartemisinin
9alpha-hydroxydeoxyartemisinin
artemisinin, dihydro-
dihydroartemisinin
dihydroartemisinine
dihydroqinghaosu
dihydroquinghaosu
dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer
dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12alpha,12aR*))-isomer
quinghaosu, dihydro-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dihydroartemisinin
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Customer
Q & A

Q1: How does dihydroartemisinin exert its antimalarial activity?

A1: While the exact mechanism is still debated, the prevailing theory suggests that this compound's endoperoxide bridge interacts with heme released during parasite hemoglobin digestion. [, , ] This interaction generates free radicals that alkylate essential parasite proteins, ultimately leading to parasite death. [, ] Additionally, studies suggest that this compound may not directly inhibit hemozoin formation, unlike quinoline antimalarials. []

Q2: Does this compound affect hemozoin formation like quinoline antimalarials?

A2: Research suggests that this compound does not inhibit hemozoin formation. Unlike quinolines, it cannot bind via π-π interactions with heme. [] This was demonstrated using the heme polymerization inhibitory activity (HPIA) and β-hematin inhibitory activity (BHIA) assays. []

Q3: Beyond its antimalarial activity, what other cellular processes does this compound influence?

A3: this compound has been shown to induce apoptosis in various cancer cell lines, including lung adenocarcinoma, [] prostate cancer, [] and tongue squamous carcinoma cells. [] This apoptotic effect is often associated with increased expression of pro-apoptotic proteins like Bax and activation of caspases. [, , ] Additionally, this compound can influence cell cycle progression, for instance, by abrogating radiation-induced G2 arrest in HeLa cells. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H24O5, and its molecular weight is 284.35 g/mol.

Q5: Are there any specific spectroscopic data available for this compound?

A5: While specific spectroscopic data are not provided in the abstracts provided, this compound can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide information about the compound's structure, purity, and functional groups.

Q6: What formulation strategies are employed to enhance this compound's stability, solubility, or bioavailability?

A7: One strategy to improve the solubility and stability of this compound is the formation of inclusion complexes with beta-cyclodextrin. [] This method increases the aqueous solubility of the drug, potentially improving its bioavailability. [] Another approach involves incorporating this compound into liposomes, enhancing its delivery and potentially reducing cardiotoxicity. []

Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A8: this compound is rapidly absorbed after oral administration. [] In malaria patients, it exhibits a lower clearance rate compared to healthy individuals. [] While specific metabolic pathways are not detailed in these abstracts, this compound is primarily metabolized in the liver. []

Q8: Are there differences in this compound pharmacokinetics between pregnant and non-pregnant women?

A9: Studies indicate no clinically significant differences in this compound pharmacokinetics between pregnant and non-pregnant women. [] Although, a more thorough analysis using population pharmacokinetic modeling is necessary for a comprehensive understanding. []

Q9: What in vitro models have been used to investigate the activity of this compound?

A11: Various human cancer cell lines, including lung adenocarcinoma (A549/CDDP), [] prostate cancer (PC-3), [] and tongue squamous carcinoma cells (CAL27), [] have been used to evaluate this compound's antitumor activity in vitro. Researchers utilize assays like MTT, colony formation assays, flow cytometry, and western blotting to assess cell viability, proliferation, apoptosis, and protein expression changes. [, , ]

Q10: What animal models have been employed to study this compound's efficacy?

A12: Mouse models are frequently used to assess the in vivo efficacy of this compound. For instance, researchers have utilized nude mice with xenograft tumors of human prostate cancer (PC-3) [] and human cholangiocarcinoma (QBC939) [] to evaluate the antitumor potential of this compound. These studies typically involve monitoring tumor growth, analyzing tumor tissues for markers of apoptosis and angiogenesis, and assessing the expression of proteins involved in tumor development and progression.

Q11: Has this compound been evaluated in clinical trials? What are the key findings?

A13: Yes, this compound, usually in combination with piperaquine, has been evaluated in clinical trials for malaria treatment and prevention. A study on pregnant women showed that intermittent preventive treatment with this compound-piperaquine was more effective than sulfadoxine-pyrimethamine in preventing malaria. [] Another trial in Uganda demonstrated that this compound-piperaquine was as effective as artemether-lumefantrine in treating uncomplicated malaria, with the added advantage of once-daily dosing and a longer prophylactic effect. []

Q12: Have any resistance mechanisms to this compound been identified?

A14: While this compound resistance is a growing concern, the specific mechanisms are complex and not fully elucidated. One study successfully created this compound-resistant strains of Plasmodium falciparum in vitro, suggesting that resistance can emerge under selective drug pressure. [] Another study found a correlation between this compound resistance and mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene. []

Q13: Is there evidence of cross-resistance between this compound and other antimalarial drugs?

A15: Yes, research suggests potential cross-resistance between this compound and other antimalarial drugs. One study in Papua New Guinea found that the efficacy of this compound-piperaquine against Plasmodium falciparum might be compromised due to pre-existing chloroquine resistance, implying a possible connection between chloroquine and piperaquine resistance mechanisms. [] Another study in Cambodia found that Plasmodium falciparum isolates resistant to mefloquine also displayed reduced sensitivity to this compound, highlighting the possibility of cross-resistance between these drugs. []

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